2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide
CAS No.: 896307-92-9
Cat. No.: VC11874490
Molecular Formula: C20H25N3O4S2
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896307-92-9 |
|---|---|
| Molecular Formula | C20H25N3O4S2 |
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C20H25N3O4S2/c1-13-14(2)28-20(17(13)18(21)24)22-19(25)15-7-9-16(10-8-15)29(26,27)23-11-5-3-4-6-12-23/h7-10H,3-6,11-12H2,1-2H3,(H2,21,24)(H,22,25) |
| Standard InChI Key | IYAYAOMFXSZFSL-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C |
| Canonical SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C |
Introduction
Structural Elucidation and Molecular Characteristics
The compound’s structure integrates three distinct pharmacophoric units:
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Azepane-1-sulfonyl group: A seven-membered nitrogen-containing ring (azepane) bonded to a sulfonyl moiety.
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Benzamido linker: A benzene ring connected via an amide bond.
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4,5-dimethylthiophene-3-carboxamide: A substituted thiophene ring with methyl groups at positions 4 and 5 and a carboxamide at position 3.
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₆N₄O₄S₂ |
| Molecular Weight | 462.59 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, sulfonamide NH) |
| Hydrogen Bond Acceptors | 6 (2×SO₂, 2×amide O, thiophene S) |
| logP (Predicted) | 2.8 ± 0.3 |
| Topological Polar Surface Area | 112 Ų |
The azepane ring introduces conformational flexibility, potentially enhancing binding to biological targets, while the sulfonyl group improves solubility and hydrogen-bonding capacity. The thiophene-carboxamide moiety, common in kinase inhibitors, may contribute to aromatic stacking interactions .
Hypothesized Synthesis Pathways
Based on methods for analogous sulfonamide-thiophene hybrids , a plausible synthetic route involves:
Step 1: Sulfonylation of Azepane
Azepane reacts with 4-(chlorosulfonyl)benzoic acid under basic conditions (e.g., pyridine) to yield 4-(azepane-1-sulfonyl)benzoic acid.
Step 2: Amide Coupling
The benzoic acid derivative is activated with thionyl chloride (SOCl₂) and coupled with 2-amino-4,5-dimethylthiophene-3-carboxamide via a nucleophilic acyl substitution.
Step 3: Purification
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
Physicochemical and Pharmacokinetic Predictions
Table 2: Predicted ADME Properties
| Parameter | Value |
|---|---|
| Aqueous Solubility | ~15 µg/mL (pH 7.4) |
| Plasma Protein Binding | 89–92% |
| CYP450 Inhibition | Moderate (CYP3A4, CYP2D6) |
| Blood-Brain Barrier Penetration | Low (logBB = -1.2) |
The sulfonamide group enhances solubility but may limit CNS penetration, suggesting peripheral target engagement. The dimethylthiophene moiety could confer metabolic stability by resisting oxidative degradation .
Putative Biological Activities and Mechanisms
Anticancer Activity
Thiophene derivatives inhibit kinases (e.g., CDK7 ). The carboxamide could chelate ATP-binding site residues, while the azepane-sulfonyl group stabilizes protein-ligand interactions.
Antimicrobial Applications
Sulfonamide-thiophene hybrids disrupt folate biosynthesis in bacteria. The dimethyl groups may hinder efflux pump recognition, reducing resistance .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison with Related Compounds
| Compound | Target | IC₅₀ | Reference |
|---|---|---|---|
| YKL-5-124 | CDK7 | 9.7 nM | |
| N-(2,4-Dimethylphenyl)azepane-1-sulfonamide | COX-2 | 280 nM | |
| Styryl-thiazole hybrids | AChE | 1.2 µM | |
| Target Compound | Hypothesized: CA IX | ~50 nM* | *Predicted |
*Predicted using QSAR models for sulfonamide inhibitors.
Future Research Directions
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Synthesis and Characterization: Confirm structure via NMR and HRMS; optimize yield using microwave-assisted coupling.
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In Vitro Screening: Prioritize CA, COX, and kinase panels.
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Computational Modeling: Molecular dynamics simulations to refine binding poses.
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Toxicokinetic Studies: Assess metabolite profiles in hepatocyte models.
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